2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Description
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound characterized by its unique structural features. This compound contains a phenanthrolinone core with multiple methoxy groups and a methyl substituent, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
3-methyl-12-(3,4,5-trimethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-14-8-9-16-17(27-14)10-11-19-24(16)23(25-18(28-19)6-5-7-20(25)29)15-12-21(30-2)26(32-4)22(13-15)31-3/h8-13,23,28H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNRXDDJICPRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC(=C(C(=C5)OC)OC)OC)C(=O)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde and other aromatic compounds. The synthetic route may involve:
Condensation Reactions: Combining aromatic aldehydes with amines or other nucleophiles.
Cyclization: Forming the phenanthrolinone core through intramolecular reactions.
Functional Group Modifications: Introducing methoxy groups and methyl substituents through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yields.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenanthrolinones.
Scientific Research Applications
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. It may:
Bind to Enzymes: Inhibiting or activating enzymatic activities.
Interact with Receptors: Modulating receptor functions and signaling pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxycinnamic acid: Shares the trimethoxyphenyl group but differs in its core structure.
Methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate: Contains a similar methoxyphenyl group but has a different functional group arrangement.
Uniqueness
2-METHYL-5-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is unique due to its phenanthrolinone core combined with multiple methoxy groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
